molecular formula C4H8ClN3 B2414132 4-Methyl-1H-pyrazol-3-amine hydrochloride CAS No. 1431963-06-2

4-Methyl-1H-pyrazol-3-amine hydrochloride

Cat. No.: B2414132
CAS No.: 1431963-06-2
M. Wt: 133.58
InChI Key: BWJJHUYIQIMLJS-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrazol-3-amine hydrochloride is a chemical compound with the molecular formula C₄H₇N₃·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Mechanism of Action

Target of Action

4-Methyl-1H-pyrazol-3-amine hydrochloride, like other pyrazole-bearing compounds, is known for its diverse pharmacological effects Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study of a similar pyrazole derivative showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the reported antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may affect the biochemical pathways related to these diseases.

Pharmacokinetics

The compound is known to be a solid at room temperature , suggesting that its bioavailability may be influenced by factors such as solubility and stability.

Result of Action

Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that the compound may have similar effects.

Action Environment

The compound is known to be sensitive to air , suggesting that exposure to air may affect its stability and, consequently, its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-pyrazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-3-nitropyrazole with hydrazine hydrate under reflux conditions, followed by acidification with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrazole derivatives .

Scientific Research Applications

4-Methyl-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes and receptors.

    Industry: The compound is used in the production of agrochemicals and dyes

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(2-thienyl)-1H-pyrazol-5-amine hydrochloride
  • 3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride
  • 4-Amino-1H-pyrazole

Uniqueness

4-Methyl-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-methyl-1H-pyrazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c1-3-2-6-7-4(3)5;/h2H,1H3,(H3,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJJHUYIQIMLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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